molecular formula C6H5Br2N B180954 3,5-Dibromo-2-methylpyridine CAS No. 38749-87-0

3,5-Dibromo-2-methylpyridine

Cat. No. B180954
CAS RN: 38749-87-0
M. Wt: 250.92 g/mol
InChI Key: HFMNHHLYRNSTSB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylpyridine is an important intermediate in organic synthesis, which has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-methylpyridine involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .


Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-methylpyridine is a white to yellow liquid or solid at room temperature. It has a molecular weight of 250.919 and a density of 1.9±0.1 g/cm3 .

Scientific Research Applications

Medicinal Chemistry

  • Application : 3,5-Dibromo-2-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
  • Method of Application : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
  • Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .

Synthesis of 1-[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol

  • Application : 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1-[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol .

Synthesis of 3,5-dibromo-6-methyl-2-pyridone

  • Application : 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 3,5-dibromo-6-methyl-2-pyridone .

Synthesis of Novel Pyridine-Based Derivatives

  • Application : This compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
  • Method of Application : The synthesis starts from 5-bromo-2-methylpyridin-3-amine. This strategy uses palladium as a catalyst .
  • Results : A series of novel pyridine derivatives were produced in moderate to good yield .

Synthesis of 5,5′-Dimethyl-2,2′-Bipyridine and 5-Methyl-2,2′:6′,2″-Terpyridine

  • Application : 2-Bromo-5-methylpyridine, which can be synthesized from 3,5-Dibromo-2-methylpyridine, has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine .

Safety And Hazards

3,5-Dibromo-2-methylpyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled only by, or under the close

properties

IUPAC Name

3,5-dibromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNHHLYRNSTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347281
Record name 3,5-Dibromo-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methylpyridine

CAS RN

38749-87-0
Record name 3,5-Dibromo-2-methylpyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-methylpyridine
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-6-methyl-pyridin-2-ylamine (2.0 g, 7.5 mmol) in THF (75 mL) was added t-butylnitrite (1.5 mL, 12.6 mmol) and the reaction was heated to reflux for 2 hours. The reaction was concentrated in vacuo and purified by flash chromatography (SiO2, CH2Cl2) to give 52A (0.8 g 42%). HPLC Rt=2.77 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HDT Willink Jr, JP Wibaut - Recueil des Travaux Chimiques …, 1934 - Wiley Online Library
During an investigation on the constitution of a dimethyldipyridyl, obtained by dehydrogenation of 2-methylpyridine, we have prepared 6-bromo-2-mzthylpyridine. a compound which …
Number of citations: 7 onlinelibrary.wiley.com
T Asami, H Koike, Y Inoue, N Takahashi… - … für Naturforschung C, 1988 - degruyter.com
3-Aminoalkylidene-2H-pyran-2,4(3H)-diones (APs), possessing a conjugated enamino moiety which is common to cyanoacrylates and 2-aminoalkylidenecyclohexane-1,3-diones (ACs)…
Number of citations: 13 www.degruyter.com
AD Dunn, A Currie, LE Hayes - Journal für Praktische Chemie, 1989 - Wiley Online Library
The bromination of all ten possible aminopicolines 1–10 was investigated. In general, the major brominated product was that corresponding to electrophilic attack at the sites para or …
Number of citations: 15 onlinelibrary.wiley.com

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